

An In-depth Technical Guide to 4-tert-Butylcyclohexylamine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-tert-Butylcyclohexylamine*

Cat. No.: B1205015

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-tert-Butylcyclohexylamine**, a key intermediate in organic synthesis. This document collates critical data, outlines detailed experimental protocols for property determination, and presents logical relationships through diagrams to support research and development activities.

General and Structural Properties

4-tert-Butylcyclohexylamine is a cyclic amine featuring a bulky tert-butyl group attached to a cyclohexane ring. This substituent conformationally locks the ring, making this compound a valuable model for stereochemical studies. It exists as two distinct geometric isomers: cis and trans. The general properties are summarized below.

Property	Value	Reference
Molecular Formula	$C_{10}H_{21}N$	[1]
Molecular Weight	155.28 g/mol	[1]
Appearance	Colorless to yellow liquid	[1]
Odor	Strong ammonia-like	
CAS Number (Mixture)	5400-88-4	[1]
CAS Number (cis)	2163-33-9	[2]
CAS Number (trans)	2163-34-0	[3]
IUPAC Name	4-tert-butylcyclohexan-1-amine	[1]

Physicochemical Properties

The physical and chemical properties of **4-tert-Butylcyclohexylamine** are influenced by its isomeric form. The bulky tert-butyl group prefers an equatorial position to minimize steric strain, which has significant consequences for the orientation of the amine group in the cis and trans isomers.

Physical Properties

The following table summarizes the key physical properties for the mixture of isomers and the individual cis and trans isomers where available.

Property	cis Isomer	trans Isomer	Mixture (cis + trans)	Reference
Boiling Point (°C)	197.95 at 760 mmHg	Not specified	198 at 760 mmHg	[4]
Melting Point (°C)	Not specified	Not specified	Not specified	
Density (g/cm³)	Not specified	Not specified	0.87	
Refractive Index (@20°C)	Not specified	Not specified	1.4630 - 1.4680	
Flash Point (°C)	Not specified	Not specified	79	

Chemical Properties

Property	Value (Predicted for cis)	Reference
pKa	10.58 ± 0.70	

The basicity of the amine, indicated by its pKa, is a crucial chemical property. The predicted pKa for the cis isomer is 10.58.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **4-tert-Butylcyclohexylamine**.

- ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclohexane ring and the tert-butyl group. The chemical shift and multiplicity of the proton on the carbon bearing the amine group will differ significantly between the cis and trans isomers due to its axial or equatorial position.
- ¹³C NMR: The carbon NMR will display distinct signals for the carbons of the cyclohexane ring and the tert-butyl group. The chemical shifts are sensitive to the stereochemistry of the molecule.

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm^{-1} , along with C-H stretching and bending vibrations.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a cyclohexylamine derivative.[\[5\]](#)

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small liquid sample.

Apparatus:

- Thiele tube
- Thermometer (0-250 °C)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating source (Bunsen burner or oil bath)
- Stand and clamp

Procedure:

- Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.
- Add a small amount of **4-tert-Butylcyclohexylamine** into the small test tube.
- Place the capillary tube, with its sealed end up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

- Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heat-transfer liquid is in contact with the sample tube.
- Gently heat the side arm of the Thiele tube.[6][7]
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous stream of bubbles is observed, stop heating.
- The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[6][7]

Determination of Density

Apparatus:

- Pycnometer (density bottle) or a graduated cylinder and an analytical balance
- Analytical balance
- Water bath (for temperature control)

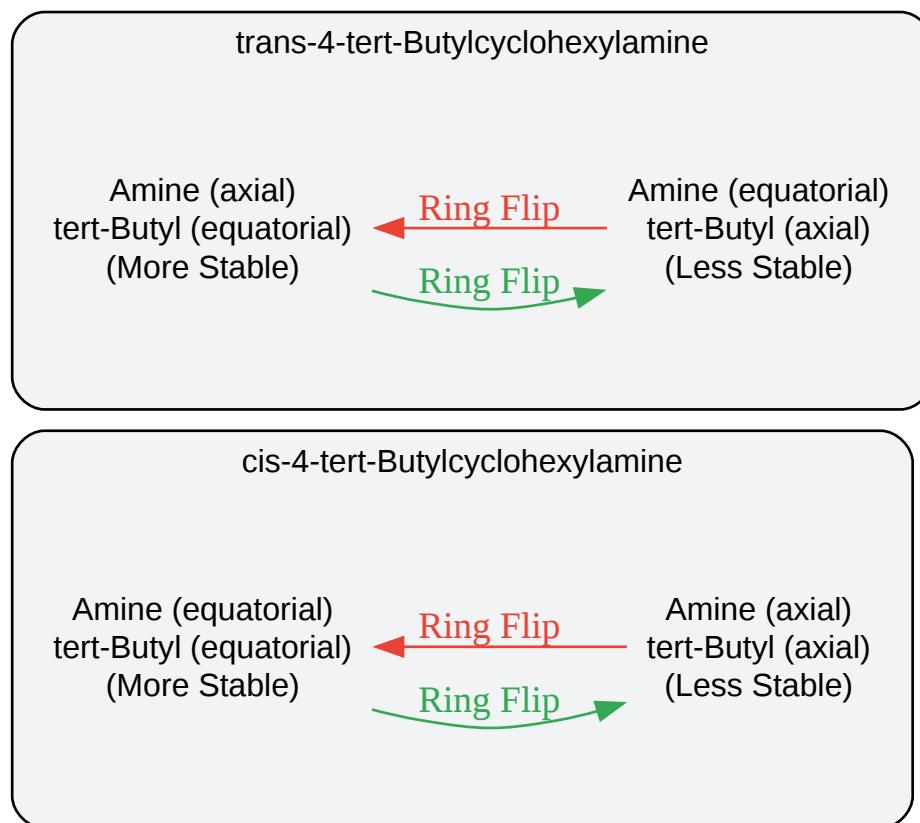
Procedure (using a graduated cylinder):

- Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.
- Add a known volume of **4-tert-Butylcyclohexylamine** to the graduated cylinder. Record the volume accurately.
- Weigh the graduated cylinder with the liquid and record the total mass.
- Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.
- Calculate the density using the formula: Density = Mass / Volume.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

Apparatus and Materials:

- NMR tube and cap
- Deuterated solvent (e.g., CDCl_3)
- Pasteur pipette
- Small vial
- Vortex mixer (optional)


Procedure:

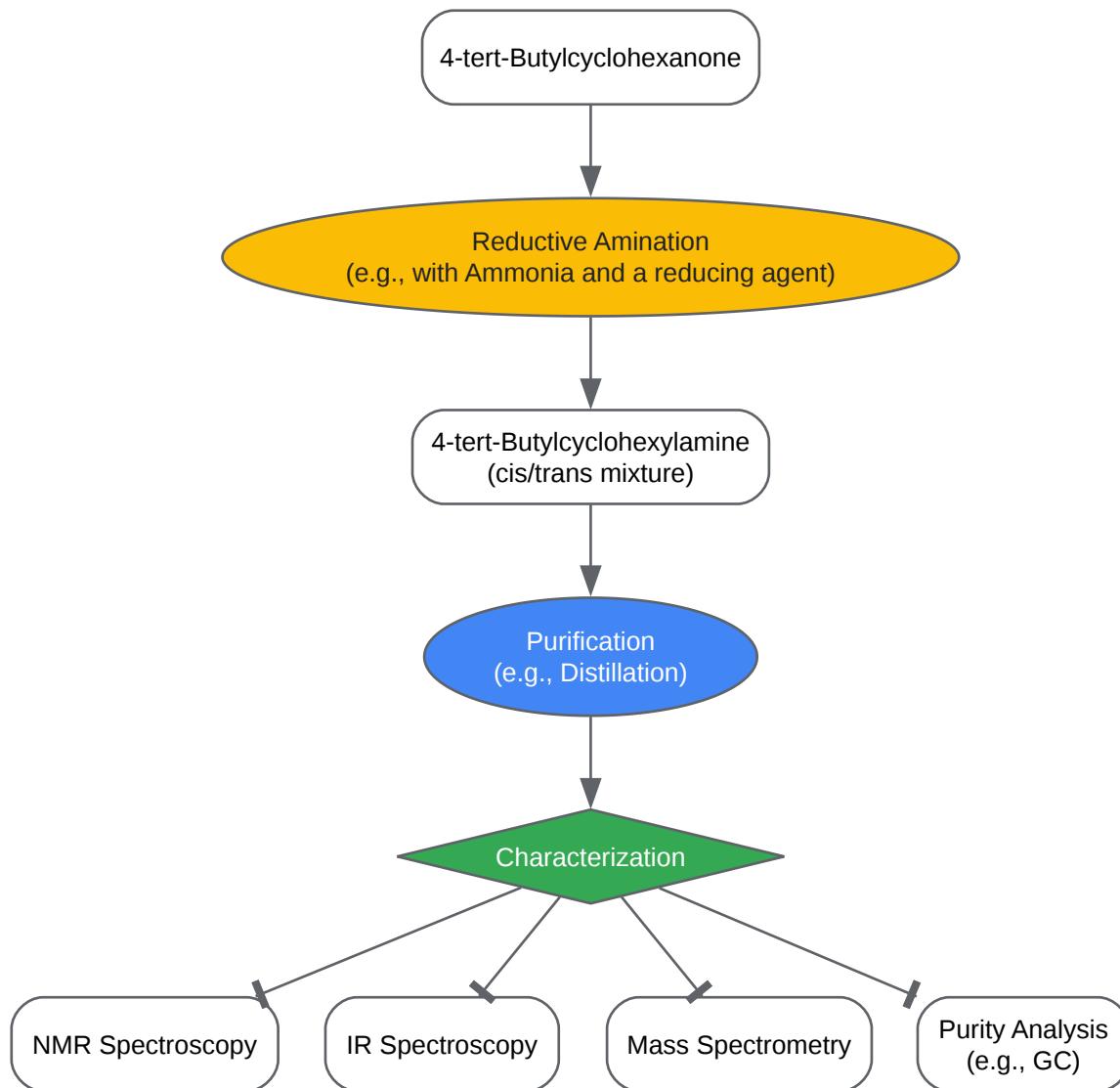
- Weigh approximately 5-10 mg of **4-tert-Butylcyclohexylamine** into a small, clean, dry vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11][12]
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.
- Ensure the height of the liquid in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).[11]
- Cap the NMR tube securely.
- Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[11]

Conformational Analysis and Reactivity

Conformational Isomers

The stereochemistry of **4-tert-Butylcyclohexylamine** is dominated by the large tert-butyl group, which acts as a conformational lock, strongly favoring the equatorial position to minimize 1,3-diaxial interactions. This leads to two primary chair conformations for the cis and trans isomers.

[Click to download full resolution via product page](#)


Caption: Conformational equilibrium of cis and trans isomers.

Chemical Reactivity

As a primary amine, **4-tert-Butylcyclohexylamine** undergoes typical reactions of this functional group.

- Salt Formation: It readily reacts with acids to form ammonium salts.
- Acylation: It can be acylated with acid chlorides or anhydrides to form amides.
- Alkylation: It can be alkylated to form secondary and tertiary amines.
- Reductive Amination: **4-tert-Butylcyclohexylamine** can be synthesized via the reductive amination of 4-tert-butylcyclohexanone.[\[13\]](#)

The following diagram illustrates a general workflow for the synthesis and characterization of **4-tert-Butylcyclohexylamine**.

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butylcyclohexylamine | C10H21N | CID 79396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-TERT-BUTYLCYCLOHEXYLAMINE, CIS | 2163-33-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2163-33-9 Name: [xixisys.com]
- 5. 4-t-Butylcyclohexylamine [webbook.nist.gov]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 10. wjec.co.uk [wjec.co.uk]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. 4-TERT-BUTYLCYCLOHEXYLAMINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-tert-Butylcyclohexylamine: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205015#physical-and-chemical-properties-of-4-tert-butylcyclohexylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com